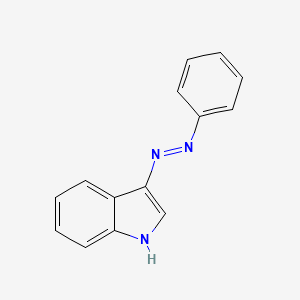
Phenylazoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylazoindole, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Applications
1.1 Photoswitching Properties
Phenylazoindole serves as a photoswitch, allowing for reversible isomerization upon exposure to light. This property is particularly useful in developing molecular devices and materials that can change their properties in response to light stimuli. Research has shown that phenylazoindoles exhibit tunable thermal lifetimes, making them suitable for applications in controlled drug delivery systems and molecular sensors .
1.2 Mechanisms of Isomerization
Studies have identified three distinct pathways for the thermal isomerization of phenylazoindoles: inversion, rotation, and intermolecular hydrazone formation. The hydrazone tautomer has been found to play a crucial role in the fast thermal isomerization process, especially in protic media . Understanding these mechanisms enhances the potential for designing advanced materials that utilize light for functional changes.
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
This compound derivatives have demonstrated notable antimicrobial properties. A study synthesized several new this compound dyes and evaluated their antimicrobial activity against various pathogens. The results indicated that these compounds could serve as effective agents in combating microbial infections due to their ability to inhibit bacterial growth .
2.2 Anticancer Properties
Research has highlighted the anticancer potential of this compound derivatives. These compounds have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization and interfering with DNA replication processes. Specific derivatives have exhibited significant activity against breast cancer cell lines, suggesting their potential use in cancer therapeutics .
Material Science Applications
3.1 Development of Smart Materials
The ability of phenylazoindoles to undergo reversible photoisomerization makes them ideal candidates for creating smart materials, such as photoresponsive polymers and coatings. These materials can change their physical or chemical properties upon exposure to light, leading to applications in optics and electronics .
3.2 Integration into Nanotechnology
Phenylazoindoles are being explored for their integration into nanotechnology applications, where they can be used as components in nanocarriers for targeted drug delivery systems. Their tunable properties allow for precise control over drug release profiles when subjected to specific wavelengths of light .
Case Studies and Experimental Findings
Propriétés
Numéro CAS |
51365-20-9 |
|---|---|
Formule moléculaire |
C14H11N3 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1H-indol-3-yl(phenyl)diazene |
InChI |
InChI=1S/C14H11N3/c1-2-6-11(7-3-1)16-17-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |
Clé InChI |
CHWPRPBKMKFUPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |
Synonymes |
phenylazoindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















